2-(Allylthio)-6-propylpyrimidin-4(1H)-one

Description

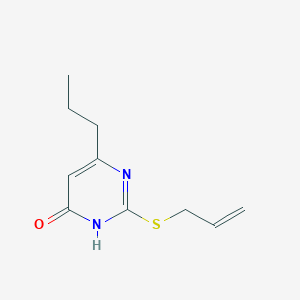

2-(Allylthio)-6-propylpyrimidin-4(1H)-one (CAS 62459-11-4) is a pyrimidinone derivative characterized by an allylthio (-S-CH₂CH=CH₂) substituent at the 2-position and a propyl (-CH₂CH₂CH₃) group at the 6-position of the pyrimidin-4(1H)-one core. Its molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol . The compound is synthesized via laccase-catalyzed coupling reactions or nucleophilic substitution, as evidenced by methods applied to structurally similar pyrimidinones (e.g., enzymatic synthesis of 5a in ) . Key spectral features include IR absorption bands for C=O (~1644 cm⁻¹) and C=C (~1635 cm⁻¹) groups, alongside NMR signals for the allylthio protons (δ ~5.8–5.9 ppm) and propyl chain (δ ~0.9–2.4 ppm) .

Properties

CAS No. |

62459-11-4 |

|---|---|

Molecular Formula |

C10H14N2OS |

Molecular Weight |

210.30 g/mol |

IUPAC Name |

2-prop-2-enylsulfanyl-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H14N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h4,7H,2-3,5-6H2,1H3,(H,11,12,13) |

InChI Key |

QNHWVPAWLBLCEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-propylpyrimidin-4(1H)-one typically involves the reaction of 2-mercaptopyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylthio group. The propyl group can be introduced via alkylation using propyl halides under similar conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the allylthio group or to convert the pyrimidine ring to a dihydropyrimidine.

Substitution: The allylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

Alkyl/Arylthio Substituents

- 2-(Methylthio)-6-propylpyrimidin-4(3H)-one (CAS 5751-17-7): Substituents: Methylthio (-S-CH₃) at C2, propyl at C4. Molecular weight: 184.26 g/mol. IR spectra show C=O at ~1640 cm⁻¹ but lack C=C stretching . Applications: Used as a building block in pharmaceuticals due to its simpler structure .

2-(3-Methylbutylthio)-6-propylpyrimidin-4(3H)-one (CAS 62459-10-3):

Heterocyclic Substituents

- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8): Substituents: Pyrazole ring at C2, propyl at C6. Molecular weight: 233.27 g/mol. NMR spectra show pyrazole protons at δ ~6.2–7.5 ppm . Applications: Investigated in anticancer and antimicrobial research .

Core Saturation and Functional Group Modifications

- 3-(Allylthio)-4-amino-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (Compound 15 in ): Core: Triazinone instead of pyrimidinone. Substituents: Allylthio, amino, and thienylvinyl groups. Molecular weight: 292.38 g/mol. Key differences: The triazinone core alters electronic properties, with IR C=O absorption at 1668 cm⁻¹. The thienylvinyl group contributes π-π stacking interactions, relevant in materials science .

- 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 41808-42-8): Core: Dihydropyrimidinone with a thioxo (C=S) group. Substituents: Isopropyl at N1, amino at C6. Molecular weight: 185.24 g/mol. Key differences: The thioxo group increases electrophilicity at C2, making it reactive in nucleophilic substitutions. NMR shows isopropyl protons at δ ~1.2–1.4 ppm .

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.